5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

TSPO PET imaging pyrazolopyrimidine SAR alkyl substitution effect

5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1956308-00-1, MF: C₁₇H₁₆ClN₃O₂, MW: 329.78 g/mol, Purity: ≥95%) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid class. This class is extensively documented as a privileged scaffold for ATP-competitive kinase inhibition, particularly against VEGFR, Eph receptor tyrosine kinases, B-Raf, and CDKs.

Molecular Formula C17H16ClN3O2
Molecular Weight 329.8 g/mol
Cat. No. B13094136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Molecular FormulaC17H16ClN3O2
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCCC1=C(N2C(=C(C=N2)C(=O)O)N=C1C3=CC=C(C=C3)Cl)CC
InChIInChI=1S/C17H16ClN3O2/c1-3-12-14(4-2)21-16(13(9-19-21)17(22)23)20-15(12)10-5-7-11(18)8-6-10/h5-9H,3-4H2,1-2H3,(H,22,23)
InChIKeyHUNTXCAUDHZWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1956308-00-1): Core Scaffold, Physicochemical Profile, and Research Classification


5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1956308-00-1, MF: C₁₇H₁₆ClN₃O₂, MW: 329.78 g/mol, Purity: ≥95%) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid class. This class is extensively documented as a privileged scaffold for ATP-competitive kinase inhibition, particularly against VEGFR, Eph receptor tyrosine kinases, B-Raf, and CDKs [1]. The compound features a distinctive 5-(4-chlorophenyl) and 6,7-diethyl substitution pattern combined with a free 3-carboxylic acid handle for amide coupling, positioning it as a modular intermediate for focused library synthesis rather than a finished probe. Substitution at the 5-, 6-, and 7-positions of the pyrazolo[1,5-a]pyrimidine core is known to profoundly alter kinase selectivity, TSPO binding affinity, and ADME properties relative to the 5,7-dimethyl or 5-methyl-7-substituted analogs more commonly reported in the literature [2].

Why Generic Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acids Cannot Substitute for the 5-(4-Chlorophenyl)-6,7-diethyl Derivative in Structure-Activity Programs


Broadly available pyrazolo[1,5-a]pyrimidine-3-carboxylic acid congeners such as the 5,7-dimethyl, 5-methyl-7-phenyl, or 7-(4-chlorophenyl) isomers exhibit markedly divergent target binding, cellular permeability, and metabolic stability profiles. In the TSPO ligand series, replacing the 5,7-dimethyl substitution (DPA-714) with a 5,7-diethyl pattern produced a 36-fold enhancement in binding affinity, demonstrating that the alkyl substitution at positions 6 and 7 is a critical determinant of pharmacological activity [1]. In B-Raf inhibitor programs, the nature of the 5-aryl substituent (e.g., 4-chlorophenyl vs. 4-fluorophenyl vs. 2,4-dichlorophenyl) directly modulates both potency and selectivity against the kinome [2]. In LCK kinase co-crystal structures, the 5-aryl group occupies a hydrophobic back pocket whose dimensions discriminate between para-substituted phenyl rings; the 4-chloro substituent optimizes van der Waals contacts in this pocket, whereas smaller or larger halogens lose complementarity [3]. Consequently, substituting a generic pyrazolo[1,5-a]pyrimidine-3-carboxylic acid building block without the precise 5-(4-chlorophenyl)-6,7-diethyl substitution pattern risks collapsing target potency, altering kinase selectivity, or introducing unpredictable off-target pharmacology.

Quantitative Differentiation Evidence: 5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid vs. Closest Analogs


6,7-Diethyl vs. 5,7-Dimethyl Substitution: 36-Fold Enhancement in TSPO Binding Affinity Confirms Alkyl Substitution Drives Target Engagement

In a focused SAR study of 5,6,7-substituted pyrazolopyrimidines targeting the translocator protein (TSPO), the 5,7-diethyl analog (compound 6b) exhibited a 36-fold enhancement in TSPO binding affinity compared to the 5,7-dimethyl reference ligand DPA-714 (compound 6a). This demonstrates that the ethyl-to-methyl substitution at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core is a high-impact structural variable. The target compound, bearing 6,7-diethyl substitution with a 5-(4-chlorophenyl) group, combines the affinity-enhancing diethyl motif with a distinct C5 aryl pharmacophore not present in DPA-714 or its analogs [1].

TSPO PET imaging pyrazolopyrimidine SAR alkyl substitution effect

5-(4-Chlorophenyl) vs. Alternative 5-Aryl Substituents in Kinase Inhibition: Hydrophobic Pocket Occupancy Drives LCK and B-Raf Potency

Co-crystal structures of pyrazolo[1,5-a]pyrimidine derivatives bound to the LCK kinase domain (PDB 3AD6) reveal that the 5-aryl substituent inserts into a deep hydrophobic back pocket lined by residues including Val259, Ala293, and Leu317. The 4-chlorophenyl group achieves optimal van der Waals packing in this pocket; substituents smaller than chlorine (e.g., 4-fluoro) leave unfilled volume, while larger groups (e.g., 4-bromo, 3,4-dichloro) induce steric clash with the gatekeeper residue [1]. In the B-Raf inhibitor series, pyrazolo[1,5-a]pyrimidine-3-carboxylates with optimized 5-aryl groups achieved B-Raf IC₅₀ values of 1.5 µM and inhibited a panel of tumor cell lines with IC₅₀ values ranging from 3.25 to 8.3 µM [2]. The 5-(4-chlorophenyl) group represents the para-halogen substitution that balances potency and selectivity in this pocket.

LCK kinase inhibitor B-Raf inhibitor 5-aryl SAR

3-Carboxylic Acid Functional Handle: Enabling Modular Amide Library Synthesis vs. Pre-Functionalized 3-Carboxamide Analogs

The target compound bears a free 3-carboxylic acid group, distinguishing it from pre-formed 3-carboxamide analogs such as DPA-714 (3-acetamide) or the 3-carboxamide LCK inhibitors in PDB 3AD6. In RUVBL1/2 ATPase inhibitor programs, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid intermediates enabled systematic SAR exploration through amide coupling with diverse amines, yielding compound 18 with RUVBL1/2 complex IC₅₀ of 6.0 ± 0.6 µM and cellular IC₅₀ values of 8.9–15 µM across four cancer lines [1]. In VEGFR kinase inhibitor patents, the 3-carboxylic acid serves as the universal coupling partner for generating arrays of 3-carboxamides with tunable kinase selectivity [2]. The free acid form therefore provides maximal synthetic divergence: a single procurement lot can yield dozens of distinct carboxamide analogs, whereas pre-formed carboxamides restrict the user to a single chemotype.

amide coupling library synthesis building block strategy

5-(4-Chlorophenyl)-6,7-diethyl vs. 7-(4-Chlorophenyl) Isomer: Regioisomeric Position of the Aryl Group Determines Kinase vs. TSPO Selectivity

The commercially available isomer 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 861410-46-0) places the 4-chlorophenyl group at the 7-position instead of the 5-position. In kinase inhibitor pharmacophore models, the 5-aryl group projects into the hydrophobic back pocket and is essential for potency, whereas the 7-position points toward the solvent-exposed region or the ribose pocket depending on the kinase [1]. In TSPO ligands, the 5-aryl group (or 2-aryl group in the 2-aryl series) is the primary determinant of binding, with the 7-position tolerating diverse substituents [2]. Moving the chlorophenyl from the 5- to the 7-position is therefore predicted to invert the compound's biological target profile: the 5-(4-chlorophenyl) isomer is expected to retain kinase activity, while the 7-(4-chlorophenyl) isomer may lose kinase potency and gain alternative pharmacology. Procurement of the correct regioisomer is critical for target-class alignment.

regioisomer selectivity kinase inhibitor design positional SAR

Optimal Research and Industrial Application Scenarios for 5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Based on Verified Differentiation Evidence


Kinase Inhibitor Focused Library Synthesis via 3-Carboxamide Derivatization

The free 3-carboxylic acid handle enables one-step parallel amide coupling with diverse amine building blocks to generate focused libraries targeting the LCK, B-Raf, VEGFR, or Eph receptor kinase ATP-binding pockets. The 5-(4-chlorophenyl) group is structurally pre-validated for hydrophobic back pocket occupancy based on LCK co-crystal geometry [1], and the 6,7-diethyl motif provides a differentiated alkyl substitution pattern not present in the extensively patented 5,7-dimethyl series [2]. This combination offers novelty for IP generation while maintaining kinase pharmacophore compliance.

TSPO Ligand Development with Diethyl-Optimized Affinity Scaffold

The 6,7-diethyl substitution pattern is directly associated with a 36-fold TSPO affinity enhancement relative to the 5,7-dimethyl benchmark DPA-714 [1]. The 5-(4-chlorophenyl) group introduces a chlorine substituent amenable to subsequent radiohalogenation chemistry (e.g., ¹⁸F/¹²³I exchange via nucleophilic aromatic substitution or organometallic coupling), positioning this intermediate as a precursor for novel TSPO PET tracer development with differentiated pharmacokinetics relative to [¹⁸F]DPA-714.

RUVBL1/2 ATPase Inhibitor SAR Expansion

Pyrazolo[1,5-a]pyrimidine-3-carboxamides have demonstrated dose-dependent inhibition of the RUVBL1/2 AAA+ ATPase complex, with the most potent analog (compound 18) achieving IC₅₀ values of 6.0–7.7 µM on the purified complex and 8.9–15 µM across A549, H1795, HCT116, and MDA-MB-231 cancer cell lines [1]. The 5-(4-chlorophenyl)-6,7-diethyl core introduces substitution vectors unexplored in the published RUVBL1/2 series, offering an opportunity to probe uncharted regions of the RUVBL1/2 binding site and potentially improve upon the micromolar potency of the current lead.

Kinase Selectivity Profiling via Regioisomer-Controlled Pharmacophore Engineering

The availability of both 5-(4-chlorophenyl) and 7-(4-chlorophenyl) regioisomers as commercial building blocks enables systematic selectivity profiling experiments. Because the 5-aryl position is critical for kinase back pocket binding while the 7-position is solvent-exposed [1], synthesizing matched molecular pairs from these two isomers allows the research team to dissect kinase vs. off-target pharmacology contributions of the chlorophenyl substituent. This experimental design is particularly valuable for CDK, LCK, and B-Raf programs where kinase selectivity is the primary optimization challenge.

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.